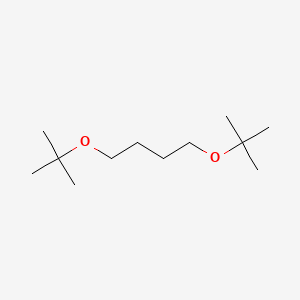![molecular formula C10H9Cl3O2 B14429811 2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane CAS No. 80783-30-8](/img/structure/B14429811.png)
2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane is an organic compound characterized by the presence of a trichloromethyl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane typically involves the reaction of 4-(trichloromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the 1,3-dioxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction of the trichloromethyl group can yield a methyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(carboxyphenyl)-1,3-dioxolane.
Reduction: Formation of 2-[4-(methyl)phenyl]-1,3-dioxolane.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotrichloride (C₆H₅CCl₃): Similar structure with a trichloromethyl group attached to a benzene ring.
2,4-Dichlorophenyl-1,3-dioxolane: Similar dioxolane ring structure but with different substituents on the phenyl ring.
Uniqueness
2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane is unique due to the combination of the trichloromethyl group and the 1,3-dioxolane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
80783-30-8 |
|---|---|
Molekularformel |
C10H9Cl3O2 |
Molekulargewicht |
267.5 g/mol |
IUPAC-Name |
2-[4-(trichloromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H9Cl3O2/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-4,9H,5-6H2 |
InChI-Schlüssel |
UJVASMROIOLBIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC=C(C=C2)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


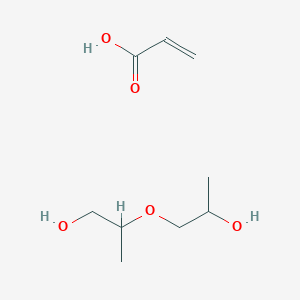
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
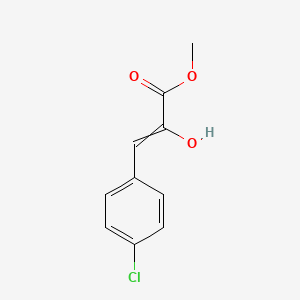
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
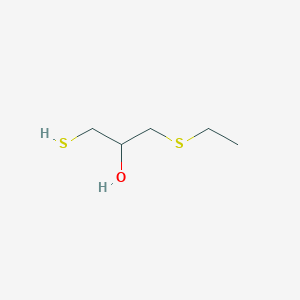
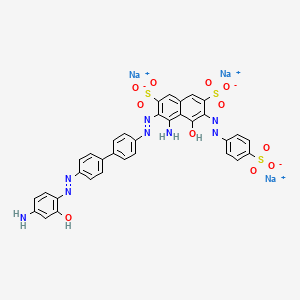
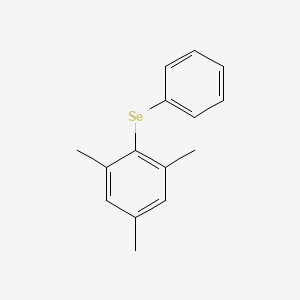

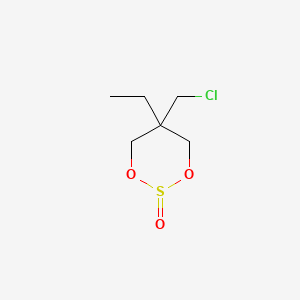
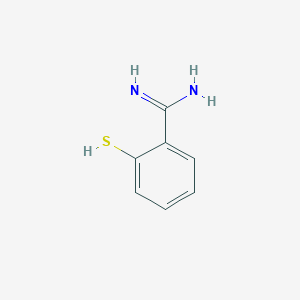
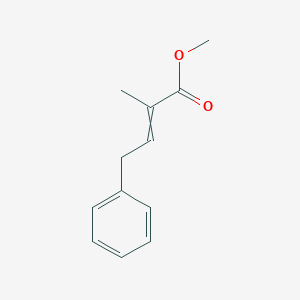
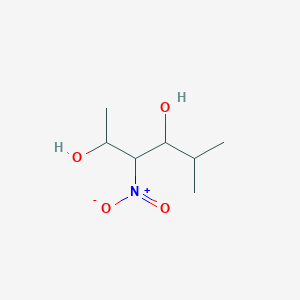
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)
